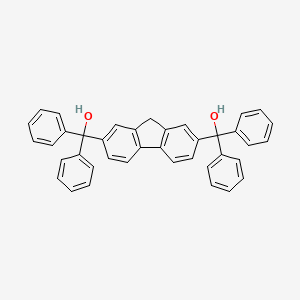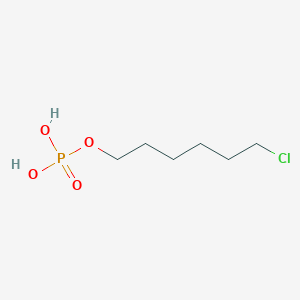
6-Chlorohexyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chlorohexyl dihydrogen phosphate is an organophosphorus compound with the molecular formula C6H14ClO4P It is a derivative of hexyl phosphate, where one of the hydrogen atoms in the hexyl chain is replaced by a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorohexyl dihydrogen phosphate typically involves the reaction of 6-chlorohexanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
6-Chlorohexanol+Phosphoric Acid→6-Chlorohexyl dihydrogen phosphate+Water
The reaction is usually conducted at elevated temperatures to facilitate the esterification process. The use of a catalyst, such as sulfuric acid, can also enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Chlorohexyl dihydrogen phosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 6-chlorohexanol and phosphoric acid.
Substitution: The chlorine atom in the hexyl chain can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Substitution: Common reagents include nucleophiles such as sodium hydroxide or potassium iodide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Hydrolysis: 6-Chlorohexanol and phosphoric acid.
Substitution: Various substituted hexyl phosphates depending on the nucleophile used.
Oxidation: Higher oxidation state phosphates.
Aplicaciones Científicas De Investigación
6-Chlorohexyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including its role as a phosphorylating agent.
Medicine: Investigated for its potential use in drug development and as a biochemical probe.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-Chlorohexyl dihydrogen phosphate involves its ability to act as a phosphorylating agent. It can transfer its phosphate group to other molecules, thereby modifying their chemical properties. This process is facilitated by the presence of the chlorine atom, which makes the compound more reactive. The molecular targets and pathways involved in its action include enzymes and proteins that interact with phosphate groups.
Comparación Con Compuestos Similares
Similar Compounds
Hexyl dihydrogen phosphate: Lacks the chlorine atom, making it less reactive.
6-Bromohexyl dihydrogen phosphate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
6-Iodohexyl dihydrogen phosphate: Contains an iodine atom, which affects its chemical behavior.
Uniqueness
6-Chlorohexyl dihydrogen phosphate is unique due to the presence of the chlorine atom, which enhances its reactivity and makes it a valuable compound in various chemical reactions. Its ability to undergo substitution and oxidation reactions makes it versatile for different applications in research and industry.
Propiedades
Fórmula molecular |
C6H14ClO4P |
|---|---|
Peso molecular |
216.60 g/mol |
Nombre IUPAC |
6-chlorohexyl dihydrogen phosphate |
InChI |
InChI=1S/C6H14ClO4P/c7-5-3-1-2-4-6-11-12(8,9)10/h1-6H2,(H2,8,9,10) |
Clave InChI |
OEAJAYGIQZYUGA-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCl)CCOP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


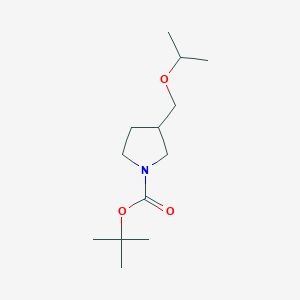
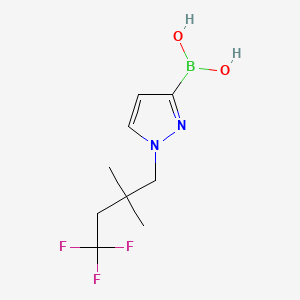
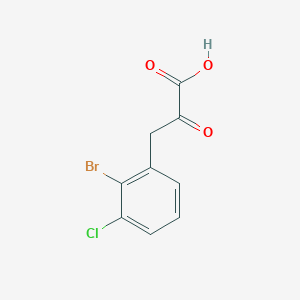
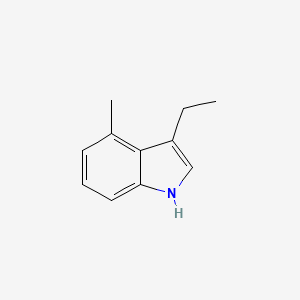
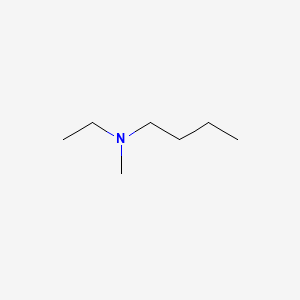
![5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane](/img/structure/B13690902.png)
![2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester](/img/structure/B13690907.png)
![1-[4-(Methylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B13690908.png)
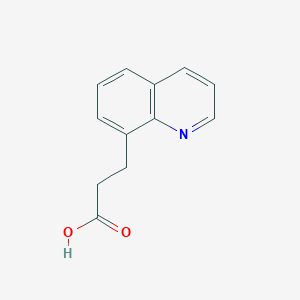
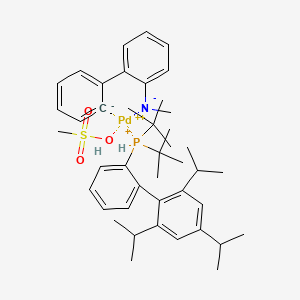
![2-[(4-Chlorophenyl)methyl]piperidin-4-amine](/img/structure/B13690930.png)
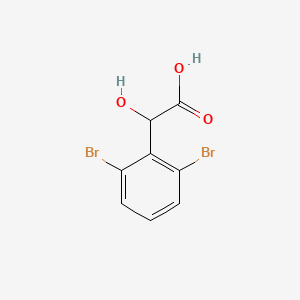
![4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one](/img/structure/B13690944.png)
